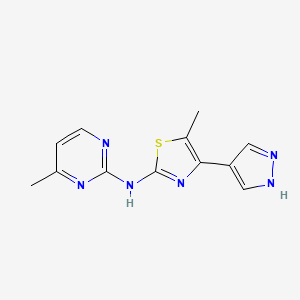

5-methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)thiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ADX88178 は、メタボトロピックグルタミン酸受容体 4 (mGlu4) の高選択的陽性アロステリックモジュレーターです。 この化合物は、特にパーキンソン病などの神経疾患の治療における潜在的な治療用途のために、大きな注目を集めています .

準備方法

合成経路および反応条件

ADX88178 の合成は、市販の出発物質から始まる複数のステップで構成されます。重要なステップには、コア構造の形成と、mGlu4 に対する所望の選択性と効力を達成するための官能基修飾が含まれます。 温度、溶媒、触媒などの特定の反応条件は、高収率と純度を確保するために最適化されます .

工業生産方法

ADX88178 の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、反応のスケールアップ、工業用機器の条件の最適化、および医薬品生産のための規制基準への準拠が含まれます。 連続フローリアクターと自動システムの使用により、生産プロセスの効率と一貫性を向上させることができます .

化学反応の分析

反応の種類

ADX88178 は、次を含むさまざまな化学反応を受けます。

酸化: この反応は、化合物の官能基を修飾し、その活性を変化させる可能性があります。

還元: 還元反応は、特定の官能基を修飾し、化合物の安定性または活性を高めるために使用できます。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 温度、溶媒、pH などの反応条件は、所望の結果を得るために慎重に制御されます .

主な生成物

これらの反応から生成される主な生成物には、官能基が変化した ADX88178 の改変バージョンが含まれます。 これらの修飾は、溶解度、安定性、バイオアベイラビリティなどの化合物の薬物動態学的特性を向上させる可能性があります .

科学研究への応用

ADX88178 は、幅広い科学研究への応用があります。

化学: メタボトロピックグルタミン酸受容体のモジュレーションを研究するためのツール化合物として使用されます。

生物学: 細胞シグナル伝達経路と神経炎症に対するその影響について調査されています。

医学: 特にパーキンソン病の神経疾患の潜在的な治療薬として研究されています。

科学的研究の応用

Positive Allosteric Modulator of mGluR4

ADX88178 acts as a potent and selective positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4). This receptor is implicated in various neurological conditions, making ADX88178 a candidate for treating disorders such as:

- Anxiety Disorders : In rodent models, ADX88178 has shown anxiolytic-like effects, evidenced by increased exploration in elevated plus-maze tests and reduced marble burying behavior, indicating a decrease in anxiety levels .

- Obsessive-Compulsive Disorder (OCD) : The modulation of mGluR4 by ADX88178 suggests potential benefits in managing OCD symptoms through its impact on glutamate signaling pathways .

- Depression and Psychosis : Preliminary studies indicate that this compound may alleviate symptoms associated with depression and psychosis, further supporting its role in psychiatric treatment .

Neuropharmacological Studies

Research conducted on the effects of ADX88178 has demonstrated its efficacy in various behavioral assays. For instance, a study highlighted its ability to reduce anxiety-like behaviors in rodent models, which is critical for developing treatments for anxiety disorders .

Radiosynthesis for Imaging

A novel application of ADX88178 involves its use in positron emission tomography (PET) imaging. The compound was radiolabeled with carbon-11 to create [(11)C]ADX88178, allowing researchers to visualize mGluR4 distribution in vivo. This technique aids in understanding the receptor's role in different neurological conditions and could enhance diagnostic capabilities .

Potential Therapeutic Implications

Given its pharmacological profile, ADX88178 holds promise for several therapeutic applications:

| Condition | Mechanism | Potential Benefits |

|---|---|---|

| Anxiety Disorders | mGluR4 modulation | Reduced anxiety-like behaviors |

| Obsessive-Compulsive Disorder | mGluR4 modulation | Alleviation of compulsive behaviors |

| Depression | mGluR4 modulation | Improvement in mood and reduction of depressive symptoms |

| Psychosis | mGluR4 modulation | Potential reduction of psychotic symptoms |

作用機序

ADX88178 は、メタボトロピックグルタミン酸受容体 4 (mGlu4) に結合してその活性を高めることによってその効果を発揮します。この陽性アロステリックモジュレーションは、グルタミン酸の存在下で受容体の活性化を増加させます。mGlu4 受容体の活性化は、さまざまなシグナル伝達経路を調節し、神経保護および抗炎症効果をもたらす可能性があります。 このメカニズムは、パーキンソン病などの神経変性疾患の文脈において特に関連しています .

類似の化合物との比較

類似の化合物

VU0155041: 同様の薬理学的特性を持つ別の mGlu4 の陽性アロステリックモジュレーター。

JNJ-40411813: mGlu4 を標的とする化合物ですが、選択性と効力プロファイルが異なります。

ADX88178 のユニークさ

ADX88178 は、mGlu4 に対する高い選択性と効力により、さまざまな生理学的および病理学的プロセスにおけるこの受容体の役割を研究するための貴重なツールとなっています。 脳に浸透し、神経炎症反応を調節する能力は、治療薬としての可能性をさらに高めています .

類似化合物との比較

Similar Compounds

VU0155041: Another positive allosteric modulator of mGlu4 with similar pharmacological properties.

JNJ-40411813: A compound that also targets mGlu4 but with different selectivity and potency profiles.

Uniqueness of ADX88178

ADX88178 stands out due to its high selectivity and potency for mGlu4, making it a valuable tool for studying the role of this receptor in various physiological and pathological processes. Its ability to penetrate the brain and modulate neuroinflammatory responses further enhances its potential as a therapeutic agent .

生物活性

5-Methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)thiazol-2-amine, with the CAS number 1235318-89-4, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including antioxidant, antimicrobial, and receptor modulation properties, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₂N₆S, with a molecular weight of 272.33 g/mol. The compound features a thiazole ring fused with pyrazole and pyrimidine moieties, which are known to enhance biological activity through various mechanisms.

Antioxidant Activity

Recent studies have demonstrated that compounds containing thiazole and pyrazole structures exhibit significant antioxidant properties. For instance, a related study evaluated various heterocyclic compounds using the DPPH scavenging assay, showing that specific derivatives had IC₅₀ values ranging from 4.67 to 45.32 µg/mL . Although direct data on the antioxidant activity of this compound is limited, its structural similarities suggest potential antioxidant capabilities.

Antimicrobial Activity

The antimicrobial properties of similar thiazole and pyrazole derivatives have been extensively studied. For example, compounds derived from these scaffolds have shown promising results against various bacterial strains and fungi. A recent investigation highlighted that certain derivatives exhibited remarkable growth inhibitory activity with MIC values as low as 4.0 µg/mL . While specific studies on this compound are yet to be published, its structural characteristics imply it could share similar antimicrobial efficacy.

Receptor Modulation

One of the most notable applications of this compound is as a positive allosteric modulator for metabotropic glutamate receptor 4 (mGluR4). Research has indicated that its radiolabeled variant [(11)C]ADX88178 demonstrates specific binding in various brain regions, including the cerebellum and cerebral cortex . This suggests its potential use in neuropharmacology for conditions such as Parkinson's disease and schizophrenia.

Study on Antioxidant Properties

A study conducted on novel thiazole derivatives demonstrated significant antioxidant activities through DPPH assays. The best-performing compound had an IC₅₀ of 4.67 µg/mL, indicating strong free radical scavenging ability . This finding underscores the potential of thiazole-containing compounds in developing new antioxidants.

Study on Receptor Binding

In a study evaluating [(11)C]ADX88178 for imaging mGluR4, the compound was synthesized with high radiochemical purity and specific activity. In vitro autoradiography showed dose-dependent binding in rat brains, suggesting its utility in studying neurological disorders .

Summary Table of Biological Activities

特性

IUPAC Name |

5-methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N6S/c1-7-3-4-13-11(16-7)18-12-17-10(8(2)19-12)9-5-14-15-6-9/h3-6H,1-2H3,(H,14,15)(H,13,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQNXKWDQRNHAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NC2=NC(=C(S2)C)C3=CNN=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。